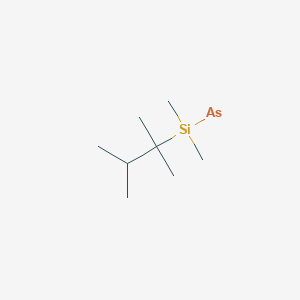![molecular formula C34H22N2O4 B14272036 2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid CAS No. 126634-27-3](/img/structure/B14272036.png)
2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid is an organic compound with the molecular formula C34H22N2O4 It is a derivative of benzoic acid, characterized by the presence of two cyanophenoxy groups attached to a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of benzoic acid derivatives with cyanophenoxy compounds under controlled conditions. The reaction may require catalysts such as anhydrous aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, sulfuric acid (H2SO4)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NBS, sodium dichromate (Na2Cr2O7)
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, coatings, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid share structural similarities with 2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid.
Cyanophenoxy Compounds: Compounds containing cyanophenoxy groups, such as 4-(2-cyanophenoxy)benzoic acid.
Uniqueness
This compound is unique due to its dual cyanophenoxy groups attached to a phenylmethyl group, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its diverse applications and potential in various fields of research .
Propriétés
Numéro CAS |
126634-27-3 |
|---|---|
Formule moléculaire |
C34H22N2O4 |
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
2-[bis[4-(2-cyanophenoxy)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C34H22N2O4/c35-21-25-7-1-5-11-31(25)39-27-17-13-23(14-18-27)33(29-9-3-4-10-30(29)34(37)38)24-15-19-28(20-16-24)40-32-12-6-2-8-26(32)22-36/h1-20,33H,(H,37,38) |
Clé InChI |
CQBVVCQGQSJIEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC4=CC=CC=C4C#N)C5=CC=CC=C5C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


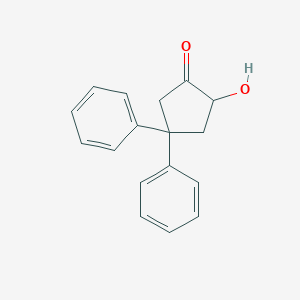
![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)
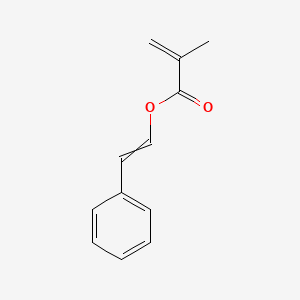
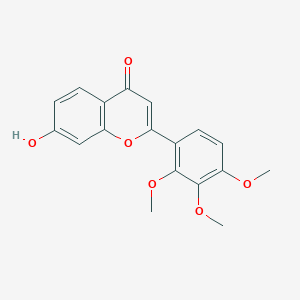
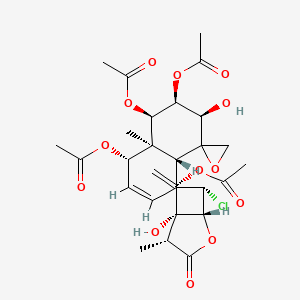
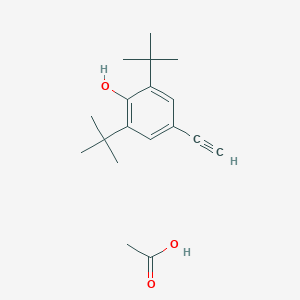
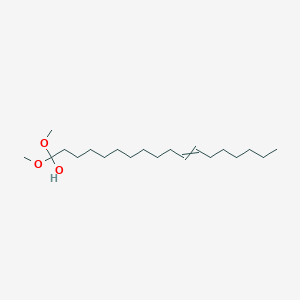
![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)
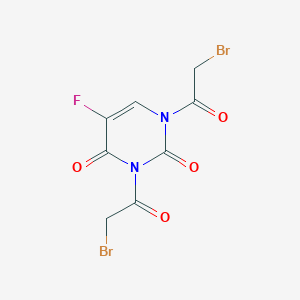
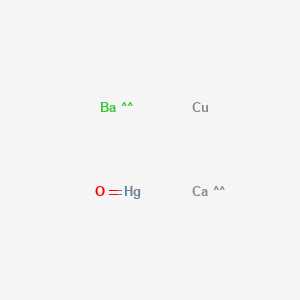
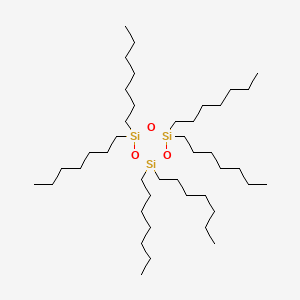
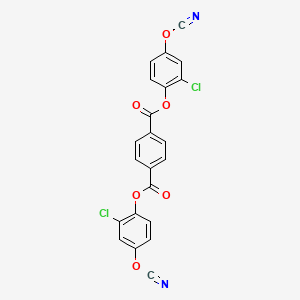
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
